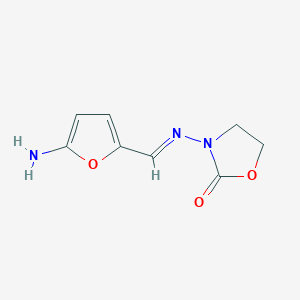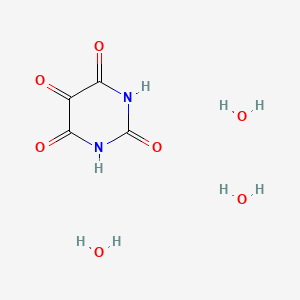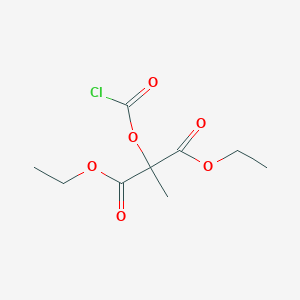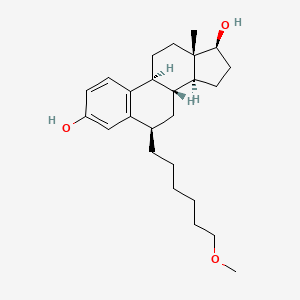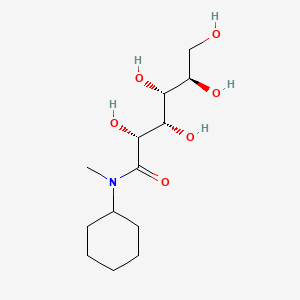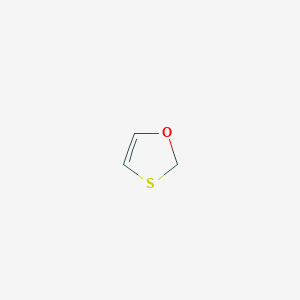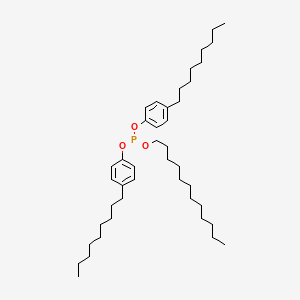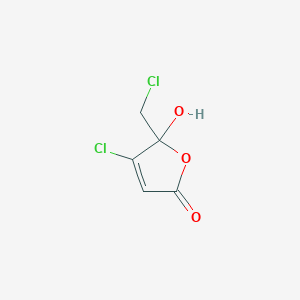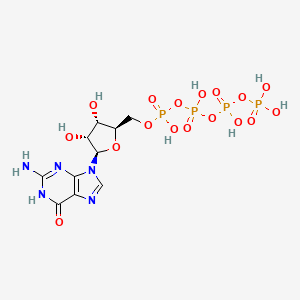
Guanosine 5'-tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-tetraphosphate is a guanine nucleotide containing four phosphate groups. It plays a crucial role as a messenger in cellular processes, particularly in turning off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis . This compound is essential in various biological functions and is a key player in the stringent response in bacteria, which helps cells adapt to nutritional stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-tetraphosphate can be synthesized through enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically include a controlled environment with precise pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, guanosine 5’-tetraphosphate is produced using recombinant Escherichia coli strains that have been genetically modified to overexpress enzymes involved in the biosynthesis of guanosine nucleotides . This method allows for large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-tetraphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of guanosine 5’-tetraphosphate may result in the formation of guanosine 5’-diphosphate and other oxidized derivatives .
Scientific Research Applications
Guanosine 5’-tetraphosphate has a wide range of applications in scientific research:
Mechanism of Action
Guanosine 5’-tetraphosphate exerts its effects by serving as a messenger that regulates the synthesis of ribosomal RNA. When amino acids are scarce, the compound binds to RNA polymerase, inhibiting the transcription of ribosomal RNA genes . This mechanism helps conserve resources and redirect cellular efforts towards survival under stress conditions.
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-triphosphate: Another guanine nucleotide with three phosphate groups, involved in energy transfer and signal transduction.
Guanosine 5’-diphosphate: A guanine nucleotide with two phosphate groups, playing a role in cellular metabolism.
Guanosine 5’-monophosphate: A single-phosphate guanine nucleotide involved in various biochemical processes.
Uniqueness
Guanosine 5’-tetraphosphate is unique due to its role in the stringent response and its ability to regulate ribosomal RNA synthesis under stress conditions. This sets it apart from other guanine nucleotides, which primarily function in energy transfer and signal transduction .
Properties
CAS No. |
3369-85-5 |
|---|---|
Molecular Formula |
C10H17N5O17P4 |
Molecular Weight |
603.16 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
KDFXXNGTULMGMF-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


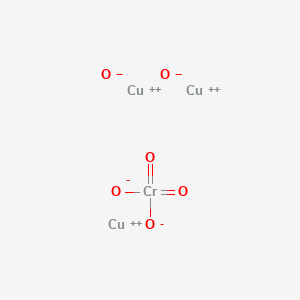

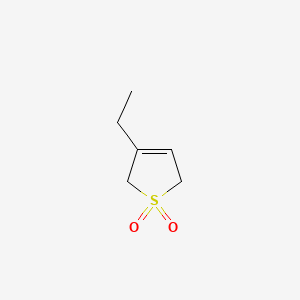

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
